molecular formula C12H15N3O3 B14912527 1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol

1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol

Katalognummer: B14912527
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: PWCHGMUZTZSWKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol is a complex organic compound that features a furan ring, an oxadiazole ring, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol typically involves multiple steps. One common approach starts with the preparation of the furan-2-yl oxadiazole intermediate, which is then coupled with piperidin-4-ol under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.

    Substitution: Substitution reactions can occur at the furan ring or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the furan or piperidine rings.

Wissenschaftliche Forschungsanwendungen

1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-aminothiazole derivatives: These compounds share some structural similarities and are also studied for their medicinal properties.

    Indole-1,3,4-oxadiazole based sulfonyl triazoles: These compounds have similar oxadiazole rings and are explored for their anticancer activities.

Uniqueness

1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol is unique due to its combination of a furan ring, an oxadiazole ring, and a piperidine ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H15N3O3

Molekulargewicht

249.27 g/mol

IUPAC-Name

1-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-ol

InChI

InChI=1S/C12H15N3O3/c16-9-3-5-15(6-4-9)8-11-13-12(14-18-11)10-2-1-7-17-10/h1-2,7,9,16H,3-6,8H2

InChI-Schlüssel

PWCHGMUZTZSWKC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1O)CC2=NC(=NO2)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.